
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone
Descripción general
Descripción
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone, also known as 4-FIPE, is a synthetic compound with a wide range of applications in scientific research. It is used mainly as an intermediate in organic synthesis and as a reagent in various biochemical and physiological studies. It is a colorless liquid with a faint odor, and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone has a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, as a reagent in various biochemical and physiological studies, and as an inhibitor of enzymes such as acetylcholinesterase. It is also used in the synthesis of various pharmaceuticals, and in the development of new materials and catalysts.
Mecanismo De Acción
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone acts as an inhibitor of enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme and blocks the enzyme's activity. This inhibition of enzyme activity leads to the disruption of biochemical and physiological processes, which can be used to study the effect of the compound on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone have been studied extensively. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been shown to have anti-inflammatory and anti-cancer effects, and to modulate the activity of several hormones, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone in lab experiments has several advantages. It is relatively easy to synthesize and is widely available, making it a cost-effective reagent. It is also highly soluble in most organic solvents, making it easy to use in a variety of laboratory applications. However, it is important to note that 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone is a highly toxic compound and should be handled with caution.
Direcciones Futuras
Future research on 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone could focus on further elucidating its biochemical and physiological effects, and on developing new applications for the compound. Additionally, further research could be conducted to explore the potential of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone as a therapeutic agent for various diseases and conditions. Other areas of research could include exploring the potential of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone as an agricultural pesticide, and as a catalyst for chemical reactions.
Propiedades
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKZANDHWKVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



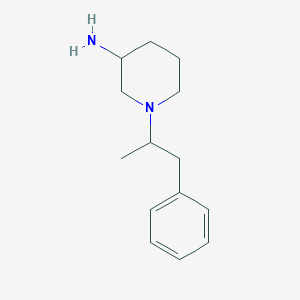
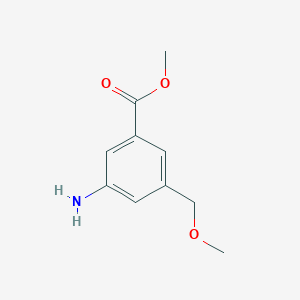
![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
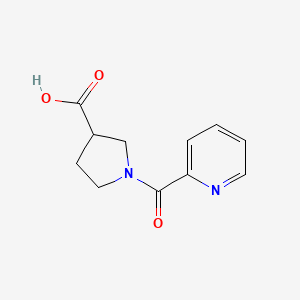
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)
![1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468694.png)
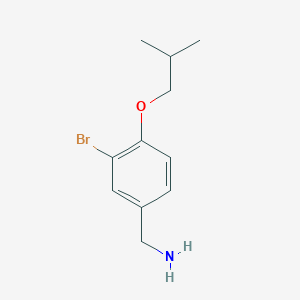
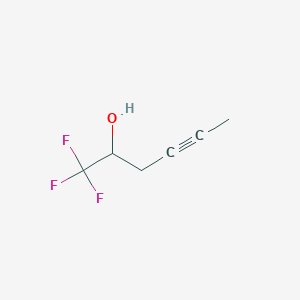
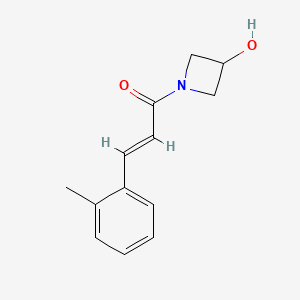

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468700.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468705.png)

